molecular formula C13H12F3N3O2 B2856432 2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid CAS No. 926194-97-0

2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid

Cat. No. B2856432
CAS RN: 926194-97-0
M. Wt: 299.253
InChI Key: GPQOAFUQAGXDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid” is a complex organic compound that contains several functional groups. It includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . The compound also contains a trifluoromethyl group attached to the pyridine ring .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, trifluoromethylpyridines, which are key structural motifs in this compound, can be synthesized using various methods . One common method involves the use of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) as a chemical intermediate . Additionally, pyrazoles can be synthesized through cyclocondensation with ethyl acetoacetate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring and a pyridine ring. The pyrazole ring consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The pyridine ring, on the other hand, is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex due to the presence of multiple functional groups. For example, substitutions at the pyrimidine C4-position with methyl or trifluoromethyl can enhance cellular and in vitro activity toward PI3K α and diminish affinity for mTOR .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyridine and pyrazole rings. The trifluoromethyl group, for instance, is known for its unique physicochemical properties, which can enhance the biological activities and physical properties of compounds .

Scientific Research Applications

Catalytic Applications

Copper(II) complexes derived from related pyrazolylacetic acid ligands have shown significant catalytic performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These complexes offer an efficient approach to these reactions, highlighting the potential of pyrazolylacetic acid derivatives in catalysis (Xie et al., 2014).

Structural and Bioassay Screening

Studies on organotin derivatives of bis(pyrazol-1-yl)acetic acid have provided insights into their structural characterization and bioassay screening. These compounds display certain cytotoxicities for Hela cells in vitro, suggesting potential biomedical research applications (Wen et al., 2005).

Fluorescent Property Evaluation

Research on 1,3,5-triaryl-2-pyrazolines, synthesized using a precursor similar in functionality to the compound , has explored their fluorescent properties. These studies contribute to understanding the photophysical properties of pyrazolyl derivatives, which could be leveraged in developing new fluorescent materials (Hasan et al., 2011).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of novel mononuclear Mo(IV) and Mo(III) complexes containing bis(3,5-dimethylpyrazol-1-yl)acetate anion as a ligand illustrate the versatility of pyrazolylacetic acid derivatives in forming coordination compounds. These complexes have implications for materials science and catalysis (Kitanovski et al., 2011).

Antimicrobial Potential

Exploration of the antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties has unveiled significant antibacterial and antifungal activities. This research underscores the potential of pyrazolylacetic acid derivatives in developing new antimicrobial agents (Chandak et al., 2013).

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields. For instance, trifluoromethylpyridine derivatives are used in the agrochemical and pharmaceutical industries, and many novel applications of these compounds are expected to be discovered in the future .

properties

IUPAC Name

2-[3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-7-10(5-12(20)21)8(2)19(18-7)11-4-3-9(6-17-11)13(14,15)16/h3-4,6H,5H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQOAFUQAGXDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC=C(C=C2)C(F)(F)F)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.